molecular formula C8H12O3 B15295884 3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

Cat. No.: B15295884
M. Wt: 156.18 g/mol
InChI Key: ODQZKZLVDAQVRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-oxabicyclo[221]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxabicyclo ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the creation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as toluene and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions to increase yield and purity while reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid
  • 7-Oxabicyclo[2.2.1]heptane derivatives
  • Trimethoxy[2-(7-oxabicyclo[4.1.0]hept-3-yl)ethyl]silane

Uniqueness

3-Methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid is unique due to its specific substitution pattern and the presence of the oxabicyclo ring system. This structure imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid

InChI

InChI=1S/C8H12O3/c1-5-8(7(9)10)3-2-6(4-8)11-5/h5-6H,2-4H2,1H3,(H,9,10)

InChI Key

ODQZKZLVDAQVRB-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCC(C2)O1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.